molecular formula C11H11NO3 B141366 Vinyl 4-acetamidobenzoate CAS No. 137866-62-7

Vinyl 4-acetamidobenzoate

Cat. No. B141366
M. Wt: 205.21 g/mol
InChI Key: FDMCTTYIVBIZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinyl 4-acetamidobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a vinyl ester of 4-acetamidobenzoic acid and is used as a starting material for the synthesis of various polymers.

Mechanism Of Action

The mechanism of action of vinyl 4-acetamidobenzoate is not well understood. However, it is believed that it interacts with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function.

Biochemical And Physiological Effects

Vinyl 4-acetamidobenzoate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes, and proper safety precautions should be taken when handling the compound.

Advantages And Limitations For Lab Experiments

Vinyl 4-acetamidobenzoate is a versatile compound that can be used in a wide range of laboratory experiments. Its advantages include its high purity, ease of synthesis, and low toxicity. However, its limitations include its limited solubility in water and its potential to cause irritation to the skin and eyes.

Future Directions

There are several future directions for the research and development of vinyl 4-acetamidobenzoate. These include the synthesis of new polymers with improved properties, the development of new applications in drug delivery systems, and the investigation of its potential as a biomaterial. Further research is needed to fully understand the mechanism of action and to explore its potential in various fields.
In conclusion, vinyl 4-acetamidobenzoate is a chemical compound with significant potential in various scientific research fields. Its ease of synthesis, low toxicity, and versatility make it an attractive starting material for the synthesis of various polymers. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Synthesis Methods

Vinyl 4-acetamidobenzoate can be synthesized by the reaction of 4-acetamidobenzoic acid with vinyl acetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce high yields of vinyl 4-acetamidobenzoate with minimal impurities.

Scientific Research Applications

Vinyl 4-acetamidobenzoate has been widely used as a starting material for the synthesis of various polymers such as polyvinyl 4-acetamidobenzoate, which has applications in drug delivery systems, coatings, and adhesives. It has also been used as a monomer for the synthesis of copolymers with other vinyl monomers, which have applications in the field of polymer science.

properties

CAS RN

137866-62-7

Product Name

Vinyl 4-acetamidobenzoate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethenyl 4-acetamidobenzoate

InChI

InChI=1S/C11H11NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h3-7H,1H2,2H3,(H,12,13)

InChI Key

FDMCTTYIVBIZSC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC=C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC=C

synonyms

Benzoic acid, 4-(acetylamino)-, ethenyl ester (9CI)

Origin of Product

United States

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